4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol
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Overview
Description
4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol is an organic compound with the molecular formula C11H23NOS. This compound is characterized by the presence of a thian-4-yl group attached to an amino-pentan-1-ol backbone. It is a member of the branched chain saturated alcohols and has applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol typically involves the reaction of 4-methyl-2-pentanol with thian-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the manufacture of various industrial products, including fragrances and lubricants.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The thian-4-yl group and the amino-pentan-1-ol backbone play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol:
2-amino-4-methylpentan-1-ol: This compound shares the amino-pentan-1-ol backbone but lacks the thian-4-yl group
Uniqueness
4-Methyl-2-[(thian-4-yl)amino]pentan-1-ol is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C11H23NOS |
---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
4-methyl-2-(thian-4-ylamino)pentan-1-ol |
InChI |
InChI=1S/C11H23NOS/c1-9(2)7-11(8-13)12-10-3-5-14-6-4-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
RJRXPDZLHATYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NC1CCSCC1 |
Origin of Product |
United States |
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